4-(Aminomethyl)picolinicacid
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Overview
Description
4-(Aminomethyl)picolinicacid is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)picolinicacid can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxylic acid with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 4-position. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)picolinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Scientific Research Applications
4-(Aminomethyl)picolinicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)picolinicacid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in coordination with metal ions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Aminomethyl)pyridine: Lacks the carboxylic acid group at the 2-position.
4-(Carboxymethyl)pyridine: Contains a carboxymethyl group instead of an aminomethyl group.
Uniqueness
4-(Aminomethyl)picolinicacid is unique due to the presence of both the aminomethyl and carboxylic acid groups on the pyridine ring.
Properties
IUPAC Name |
4-(aminomethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,4,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFOZBQMZPRDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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